Methyl 1-formamidocyclopropane-1-carboxylate
CAS No.: 72784-31-7
Cat. No.: VC18460235
Molecular Formula: C6H9NO3
Molecular Weight: 143.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 72784-31-7 |
|---|---|
| Molecular Formula | C6H9NO3 |
| Molecular Weight | 143.14 g/mol |
| IUPAC Name | methyl 1-formamidocyclopropane-1-carboxylate |
| Standard InChI | InChI=1S/C6H9NO3/c1-10-5(9)6(2-3-6)7-4-8/h4H,2-3H2,1H3,(H,7,8) |
| Standard InChI Key | ISBOPZBHZKPOSG-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1(CC1)NC=O |
Introduction
Methyl 1-formamidocyclopropane-1-carboxylate is a chemical compound with the molecular formula C₆H₉NO₃ and a molecular weight of approximately 145.14 g/mol. It belongs to the category of carboxylate esters, characterized by the presence of a carboxylic acid derivative where the hydroxyl group is replaced by an alkoxy group. The compound features a cyclopropane ring, contributing to its unique chemical properties and potential applications in medicinal chemistry and organic synthesis.
Synthesis of Methyl 1-formamidocyclopropane-1-carboxylate
The synthesis of methyl 1-formamidocyclopropane-1-carboxylate primarily involves cyclopropanation reactions. One common approach is the reaction of cyclopropane derivatives with formic acid or its derivatives under controlled conditions. The specific conditions, such as temperature control, solvent choice, and catalyst presence, are crucial for optimizing yields and selectivity.
Physical and Chemical Characterization
Characterization techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) are commonly employed to analyze the structure and confirm the purity of methyl 1-formamidocyclopropane-1-carboxylate. These methods provide detailed information about the compound's molecular structure and help in identifying potential impurities.
Potential Applications
Methyl 1-formamidocyclopropane-1-carboxylate has significant potential applications in various scientific fields, including medicinal chemistry and organic synthesis. Its unique structure and reactivity make it a valuable intermediate in the synthesis of complex molecules with potential biological activities.
Comparison with Related Compounds
For comparison, other cyclopropane derivatives like methyl 1-formylcyclopropane-1-carboxylate and methyl 1-methylcyclopropane-1-carboxylate have different properties and applications. Methyl 1-formylcyclopropane-1-carboxylate has a molecular weight of 128.13 g/mol and is known for its flammability and skin irritation potential . Methyl 1-methylcyclopropane-1-carboxylate, with a molecular weight of 114.14 g/mol, is stored at room temperature and is less reactive compared to formyl and formamido derivatives .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume